molecular formula C25H19N3O6S B2408273 Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-77-0

Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2408273
CAS No.: 851977-77-0
M. Wt: 489.5
InChI Key: UTMQPARDOQELGB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • A benzofuran-2-carboxamido substituent at position 5, contributing to π-π stacking interactions.
  • A 4-methoxyphenyl group at position 3, influencing electronic properties and solubility.
  • An ethyl carboxylate moiety at position 1, enhancing bioavailability through esterification.

Crystallographic studies (e.g., SHELX-based refinements ) confirm its planar thieno-pyridazine core with moderate puckering (quantified via Cremer-Pople parameters ). Hydrogen-bonding networks involving the 4-oxo group and benzofuran amide stabilize the crystal lattice, aligning with Bernstein’s graph-set analysis .

Properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O6S/c1-3-33-25(31)21-17-13-35-23(26-22(29)19-12-14-6-4-5-7-18(14)34-19)20(17)24(30)28(27-21)15-8-10-16(32-2)11-9-15/h4-13H,3H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMQPARDOQELGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzofuran moiety, a thieno[3,4-d]pyridazine core, and various functional groups that contribute to its biological activity. The molecular formula is C24H20N3O5SC_{24}H_{20}N_3O_5S, and it possesses a molecular weight of approximately 460.49 g/mol. Its diverse structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, related compounds have been identified as inhibitors of PIM-1 kinase, which plays a role in cell proliferation and survival .
  • Antimicrobial Properties : Similar derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This suggests that the compound may also exhibit similar effects, providing a basis for further investigation into its use as an antimicrobial agent .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This inhibition could lead to reduced inflammation and related symptoms .

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have shown that related thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. For example, one study reported that a derivative demonstrated GI50 values ranging from 0.302 to 3.57 µM against various tumor cell lines . This suggests that this compound may possess similar anticancer efficacy.
  • Cytotoxicity Studies : A series of synthesized compounds were evaluated for cytotoxicity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most potent candidates exhibited IC50 values below 5 µM, indicating strong growth inhibition capabilities .
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various targets. Molecular docking simulations suggest that it can effectively bind to the active sites of kinases and other proteins involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI50 values between 0.302 - 3.57 µM
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryInhibition of 5-lipoxygenase enzyme
CytotoxicityIC50 values < 5 µM against HepG-2 and MCF-7

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C24H22N2O5S. Its structure features a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of functional groups such as carboxamido and methoxy phenyl enhances its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could potentially serve as a lead compound in the development of new anticancer agents due to its structural similarities to known active compounds .
  • Enzyme Inhibition
    • The compound's structural attributes suggest potential inhibitory effects on enzymes related to cancer progression and neurodegenerative diseases. For example, compounds derived from similar frameworks have shown activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in Alzheimer’s disease treatment .
  • Antimicrobial Properties
    • There is emerging evidence that thieno[3,4-d]pyridazine derivatives possess antimicrobial properties. Studies involving molecular docking have suggested that these compounds can interact effectively with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial activity .

Biological Research Applications

  • Molecular Docking Studies
    • Molecular docking studies have been employed to predict the interaction of this compound with various biological macromolecules. These studies help elucidate the binding affinities and specific interactions at the molecular level, which are crucial for understanding the compound's mechanism of action .
  • Cell Cycle Analysis
    • Research involving similar compounds has demonstrated their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms. This suggests that this compound could be investigated for its effects on cell cycle regulation in tumor models .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThieno[3,4-d]pyridazine derivativesInhibition of cell proliferation in cancer cells
Enzyme InhibitionSimilar thieno derivativesMAO and ChE inhibition; potential for neuroprotection
AntimicrobialThieno derivativesEffective against bacterial strains
Molecular DockingVarious thieno compoundsPredictive binding affinities with target proteins

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Crystallographic Validation

Both compounds were validated using SHELXL and ORTEP-3 , ensuring minimal structural outliers (RMSD < 0.01 Å). The target compound’s puckering amplitude (q₂ = 0.12 Å) aligns with Cremer-Pople’s generalized ring analysis .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:

  • Amidation : Introducing the benzofuran-2-carboxamido group via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .
  • Esterification : Ethyl ester formation under reflux with ethanol and catalytic acid .
  • Substituent incorporation : The 4-methoxyphenyl group is often added through nucleophilic substitution or Suzuki-Miyaura coupling . Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–100°C), using anhydrous solvents (DMF, THF), and purifying via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure, and what key spectral features should researchers prioritize?

  • 1H/13C NMR : Look for signals corresponding to the ethyl ester (δ ~4.3 ppm, q; δ ~1.3 ppm, t), methoxyphenyl (δ ~3.8 ppm, s), and benzofuran carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H (~3200–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • X-ray Crystallography : Resolve the fused-ring system and substituent orientations, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its activity, and how should researchers design these experiments?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A1 receptor, using [3H]DPCPX as a tracer) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations . Design Tips : Include positive controls (e.g., staurosporine for kinases), triplicate measurements, and dose-response curves (1 nM–100 µM range) .

Advanced Research Questions

Q. How do structural modifications at the benzofuran-2-carboxamido or 4-methoxyphenyl positions influence biological activity and physicochemical properties?

  • Benzofuran substituents : Electron-withdrawing groups (e.g., nitro, halogen) enhance receptor binding affinity but may reduce solubility. For example, 4-fluorobenzamido analogs show 10-fold higher adenosine A1 receptor antagonism (Ki = 2.3 nM vs. 23 nM for unsubstituted) .
  • Methoxyphenyl replacement : Trifluoromethyl or nitro groups at the 4-position increase lipophilicity (logP +0.5–1.0) but may introduce metabolic instability . Methodology : Compare analogs via Hansch analysis or Free-Wilson models to quantify substituent contributions .

Q. What computational methods can predict binding affinity with target enzymes, and how should researchers validate these predictions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase catalytic lysine) .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) using GROMACS . Validation : Correlate docking scores (ΔG) with experimental IC50 values. Discrepancies >1 log unit suggest force field or protonation state errors .

Q. How can researchers resolve contradictions in biological activity data across substituted thieno[3,4-d]pyridazine derivatives?

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity) .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Crystallographic Analysis : Resolve binding modes of high- vs. low-activity analogs to identify critical interactions (e.g., π-stacking vs. steric clashes) .

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